molecular formula C17H18BrN3O2 B2638248 5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide CAS No. 2034304-37-3

5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide

Cat. No.: B2638248
CAS No.: 2034304-37-3
M. Wt: 376.254
InChI Key: HXGYQPANMWBURG-UHFFFAOYSA-N
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Description

“5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a bromine atom, a cyclopropyl group, and a pyridazinone moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide” typically involves multiple steps:

    Formation of the Pyridazinone Moiety: This involves the cyclization of appropriate precursors to form the pyridazinone ring.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the pyridazinone derivative under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the cyclopropyl ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of functionalized benzamides.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Possible development as a pharmaceutical agent, given the biological activity of benzamide derivatives.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, benzamide derivatives can interact with various enzymes or receptors, modulating their activity. The presence of the bromine atom and the pyridazinone moiety may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide: Lacks the bromine atom.

    5-chloro-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide: Contains a chlorine atom instead of bromine.

    5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-ethylbenzamide: Has an ethyl group instead of a methyl group.

Uniqueness

The presence of the bromine atom in “5-bromo-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide” may confer unique properties such as increased reactivity in substitution reactions and potentially enhanced biological activity due to halogen bonding interactions.

Properties

IUPAC Name

5-bromo-N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11-2-5-13(18)10-14(11)17(23)19-8-9-21-16(22)7-6-15(20-21)12-3-4-12/h2,5-7,10,12H,3-4,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGYQPANMWBURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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